
4-(1H-Indol-1-yl)-1-methyl-1,4-dihydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H-Indol-1-yl)-1-methyl-1,4-dihydroquinoline is a heterocyclic compound that features both indole and quinoline moieties. Indole derivatives are known for their wide range of biological activities, including antiviral, anticancer, and antimicrobial properties . Quinoline derivatives are also significant in medicinal chemistry due to their therapeutic potential
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Indol-1-yl)-1-methyl-1,4-dihydroquinoline can be achieved through various synthetic routes. One common method involves the cyclization of an appropriate precursor under acidic or basic conditions. For example, the Fischer indole synthesis can be employed, where a phenylhydrazine derivative reacts with a ketone or aldehyde in the presence of an acid catalyst . Another approach involves the use of palladium-catalyzed cross-coupling reactions to form the indole and quinoline rings .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
4-(1H-Indol-1-yl)-1-methyl-1,4-dihydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to a tetrahydroquinoline derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, tetrahydroquinoline derivatives, and various substituted indole derivatives .
Aplicaciones Científicas De Investigación
4-(1H-Indol-1-yl)-1-methyl-1,4-dihydroquinoline has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(1H-Indol-1-yl)-1-methyl-1,4-dihydroquinoline involves its interaction with various molecular targets and pathways. The indole moiety can interact with biological receptors, such as serotonin receptors, while the quinoline moiety can inhibit enzymes like topoisomerases . These interactions lead to the compound’s biological activities, including its anticancer and antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds
Indole Derivatives: Tryptophan, serotonin, and indole-3-acetic acid are examples of biologically active indole derivatives.
Quinoline Derivatives: Quinine, chloroquine, and quinacrine are well-known quinoline derivatives with therapeutic applications.
Uniqueness
4-(1H-Indol-1-yl)-1-methyl-1,4-dihydroquinoline is unique due to the combination of indole and quinoline moieties in a single molecule. This dual functionality enhances its potential biological activities and makes it a valuable compound for scientific research and drug development .
Propiedades
Número CAS |
90731-55-8 |
|---|---|
Fórmula molecular |
C18H16N2 |
Peso molecular |
260.3 g/mol |
Nombre IUPAC |
4-indol-1-yl-1-methyl-4H-quinoline |
InChI |
InChI=1S/C18H16N2/c1-19-12-11-18(15-7-3-5-9-17(15)19)20-13-10-14-6-2-4-8-16(14)20/h2-13,18H,1H3 |
Clave InChI |
ACIQEMQIIYTDMX-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC(C2=CC=CC=C21)N3C=CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


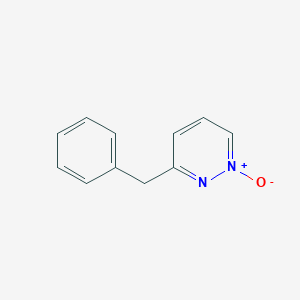
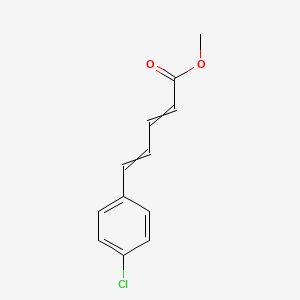
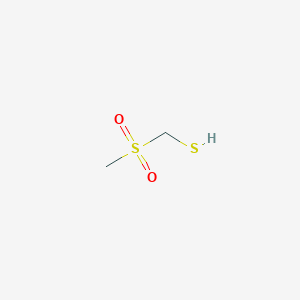

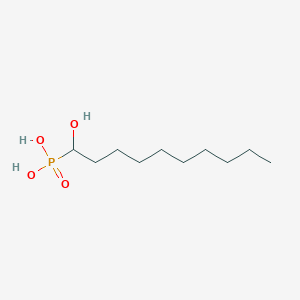
![4-Methyl-3-methylidene-1-oxaspiro[4.4]nonan-2-one](/img/structure/B14375244.png)

![N-Benzyl-4-[(2,5-dichlorobenzene-1-sulfonyl)amino]benzamide](/img/structure/B14375252.png)
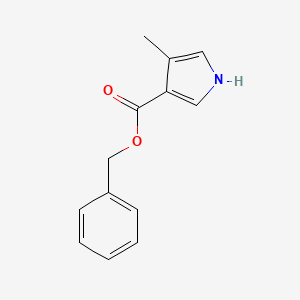
![N-[2-methoxy-4-(7H-purin-8-yl)phenyl]-N-methylmethanesulfonamide](/img/structure/B14375266.png)
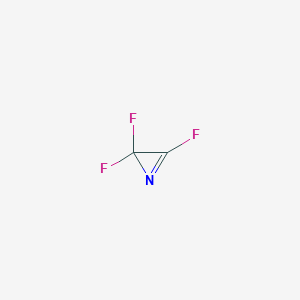
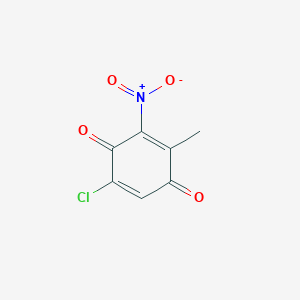
![1-[(But-2-en-1-yl)oxy]-3-methylbuta-1,3-diene](/img/structure/B14375273.png)
![3-[(3-Phenoxyphenyl)methyl]pentane-2,4-dione](/img/structure/B14375283.png)
